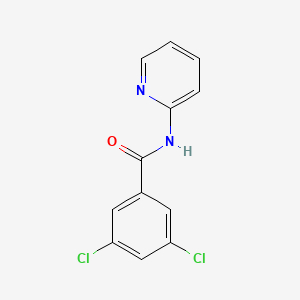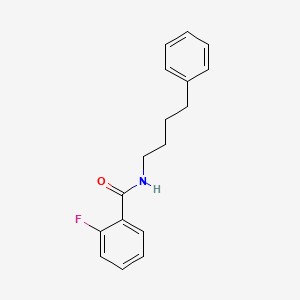![molecular formula C18H20N2O2S B4720387 N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4720387.png)
N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide
Overview
Description
N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide, commonly known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a selective melanocortin 1 receptor (MC1R) antagonist that has been shown to modulate the synthesis of melanin in the skin, making it a promising candidate for the treatment of skin disorders such as melanoma and vitiligo. In
Mechanism of Action
The mechanism of action of MPPT involves its selective inhibition of the N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide signaling pathway, which is involved in the regulation of melanin synthesis in the skin. N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide is a G protein-coupled receptor that is expressed on the surface of melanocytes and plays a crucial role in the regulation of melanin synthesis. MPPT acts as a competitive antagonist of N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide, blocking its activation by alpha-melanocyte-stimulating hormone (α-MSH) and other ligands, thereby reducing melanin synthesis.
Biochemical and Physiological Effects:
MPPT has been shown to have both biochemical and physiological effects on the skin. In vitro studies have demonstrated that MPPT can significantly reduce melanin synthesis in melanocytes, while in vivo studies have shown that MPPT can reduce pigmentation in the skin of mice. Moreover, MPPT has also been shown to have anti-inflammatory effects on the skin, making it a promising candidate for the treatment of inflammatory skin disorders.
Advantages and Limitations for Lab Experiments
MPPT has several advantages and limitations for lab experiments. One of the main advantages of MPPT is its high selectivity for N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide, which makes it a useful tool for studying the N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide signaling pathway. Moreover, MPPT has been extensively studied and optimized for its synthesis, making it readily available for research purposes. However, one of the limitations of MPPT is its potential toxicity, which requires careful handling and dosage optimization.
Future Directions
There are several future directions for the research on MPPT. One of the main directions is the development of novel melanoma therapies that target the N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide pathway using MPPT. Moreover, the potential applications of MPPT in the treatment of vitiligo and other skin disorders need to be further explored. Additionally, the toxicity of MPPT needs to be thoroughly investigated to ensure its safety for clinical use. Finally, the development of more efficient and cost-effective synthesis methods for MPPT could further enhance its potential applications in scientific research.
Scientific Research Applications
MPPT has been extensively studied for its potential therapeutic applications in the treatment of skin disorders such as melanoma and vitiligo. In vitro and in vivo studies have shown that MPPT can selectively block the N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide signaling pathway, which is involved in the regulation of melanin synthesis in the skin. This makes MPPT a promising candidate for the development of novel melanoma therapies that target the N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide pathway. Moreover, MPPT has also been shown to have potential applications in the treatment of vitiligo, a skin disorder characterized by the loss of melanocytes, through its ability to modulate melanin synthesis.
properties
IUPAC Name |
N-[(4-methylphenyl)carbamothioyl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-11-22-16-6-4-5-14(12-16)17(21)20-18(23)19-15-9-7-13(2)8-10-15/h4-10,12H,3,11H2,1-2H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSERNBUEXBVETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4720314.png)
![3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4720317.png)
![N-(4-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4720325.png)

![N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4720335.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B4720342.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B4720347.png)
![methyl 4-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4720352.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4720363.png)
![4-chloro-1-methyl-N-(2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4720383.png)
![2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4720396.png)
![3,5-dichloro-2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4720402.png)
![N-(4-chlorobenzyl)-2-({5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4720406.png)
